

Application Note: Quantification of Delamanid in Human Plasma using Liquid Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Delamanid*

Cat. No.: *B1670213*

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Abstract

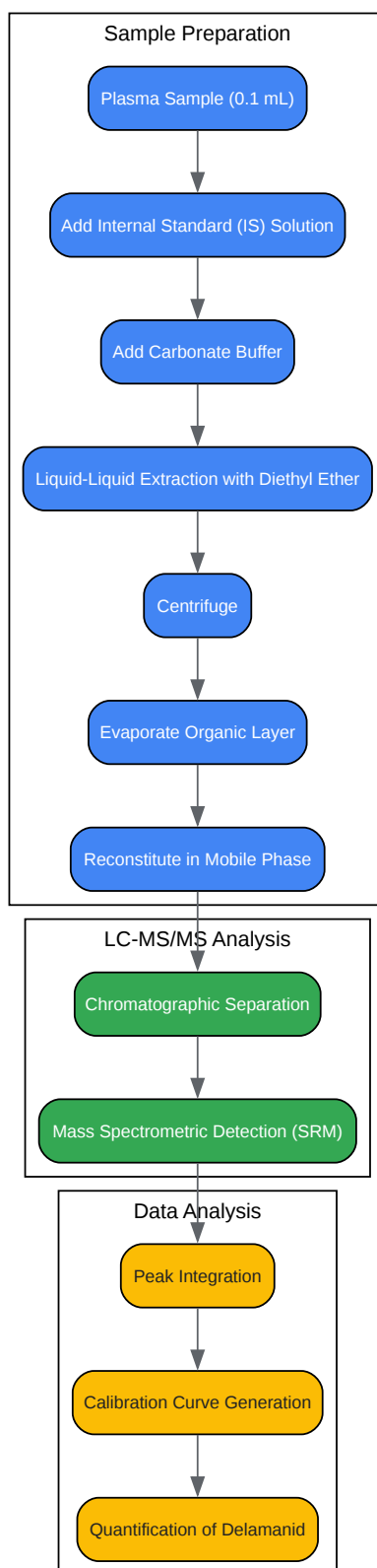
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Delamanid** in human plasma. The protocol details a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate and precise measurement. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in patients undergoing treatment for multidrug-resistant tuberculosis.

Introduction

Delamanid is a crucial therapeutic agent for the treatment of multidrug-resistant tuberculosis, acting through the inhibition of mycolic acid synthesis.[1][2] Monitoring plasma concentrations of **Delamanid** is essential for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This document provides a detailed protocol for the quantification of **Delamanid** in plasma using LC-MS/MS, a highly specific and sensitive analytical technique.

Experimental Workflow

The overall experimental workflow for the quantification of **Delamanid** in plasma is depicted below.



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Caption: Experimental workflow for **Delamanid** quantification.

Materials and Reagents

- **Delamanid** reference standard
- Internal Standard (e.g., OPC-51803 or **Delamanid-d4**)[1][3]
- Methanol (HPLC grade)[1]
- Acetonitrile (HPLC grade)[1]
- Diethyl ether[1]
- Formic acid[1]
- Ammonium formate
- Ultrapure water
- Human plasma (blank)

Protocols

Standard and Quality Control Sample Preparation

- Stock Solutions: Prepare stock solutions of **Delamanid** and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the **Delamanid** stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
- Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation

A liquid-liquid extraction procedure is recommended for the extraction of **Delamanid** from plasma.[1]

- To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

- Add 0.5 mL of carbonate buffer (0.5 mol/L, pH 10).[2]
- Add 5 mL of diethyl ether.[1]
- Vortex for 10 minutes.
- Centrifuge at 1800 x g for 10 minutes.[1]
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
- Reconstitute the residue in 100 µL of the mobile phase.

Alternatively, a protein precipitation method can be employed.[4]

- Add 500 µL of acetonitrile containing the internal standard to 50 µL of plasma sample.[4]
- Vortex for 10 seconds.
- Centrifuge at 13,000 rpm for 5 minutes.[4]
- Transfer 50 µL of the supernatant and dilute with 150 µL of water.[4]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Chromatographic Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 3 μ m)[1]
Mobile Phase A	0.2% Formic acid in Water[1]
Mobile Phase B	0.2% Formic acid in Methanol[1]
Flow Rate	0.2 mL/min[1]
Injection Volume	10 μ L
Column Temperature	40°C
Gradient Elution	A linear gradient can be optimized for separation.

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Selected Reaction Monitoring (SRM)
SRM Transitions	See Table 1

Table 1: SRM Transitions for **Delamanid** and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Delamanid	535.2	398.1
OPC-51803 (IS)	454.2	325.1

Note: The specific m/z values may need to be optimized on the mass spectrometer being used.

Method Validation Summary

The described method has been validated for selectivity, linearity, accuracy, precision, and recovery.^{[1][2]} A summary of the expected performance characteristics is provided below.

Table 2: Method Validation Parameters

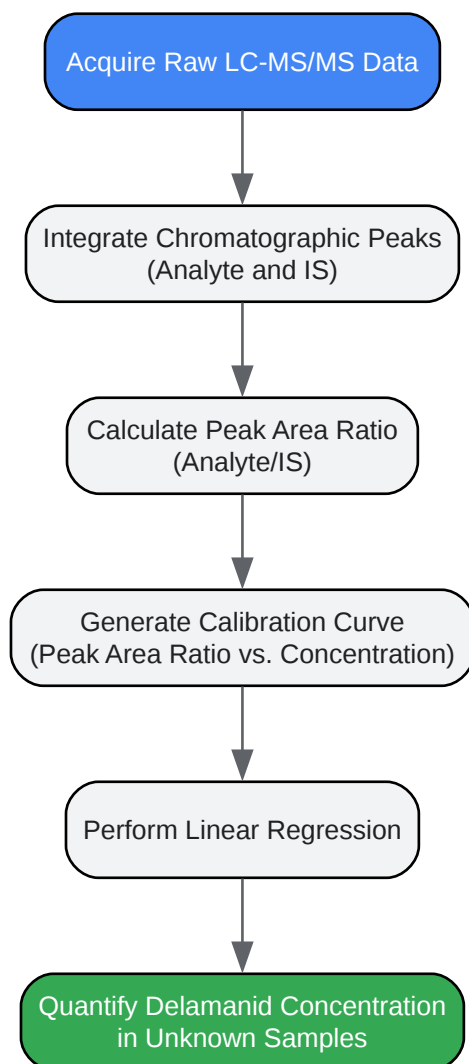
Parameter	Result
Linearity Range	6 - 1000 ng/mL ^{[1][2]}
Lower Limit of Quantification (LLOQ)	6 ng/mL ^[2]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%RE)	Within $\pm 15\%$
Extraction Recovery	> 90% ^[1]

Data Analysis

The quantification of **Delamanid** is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of **Delamanid** in the unknown samples is then determined from the calibration curve using linear regression.

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the LC-MS/MS data analysis process.



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Caption: Data analysis workflow for **Delamanid** quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of **Delamanid** in human plasma. The protocol is well-suited for researchers and drug development professionals requiring accurate and precise measurements for pharmacokinetic and other clinical studies.

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